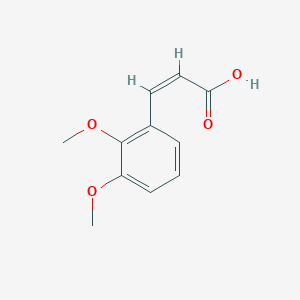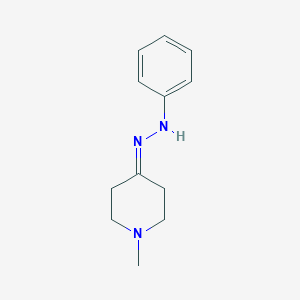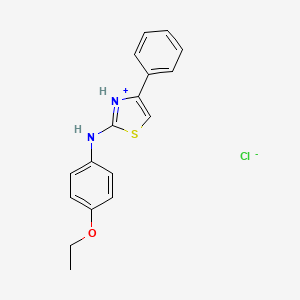
N-(4-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethoxyphenyl group and a phenyl group attached to the thiazole ring, along with an amine group that is protonated to form the hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine hydrochloride typically involves the condensation of 4-ethoxyaniline with 4-phenylthiazol-2-amine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring. The reaction mixture is then neutralized with a base, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and reproducibility of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
N-(4-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Condensation: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are employed.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts are used for condensation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Nitro, halo, or sulfonyl derivatives.
Condensation: Imines or Schiff bases.
科学研究应用
Chemistry: As a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Evaluated for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s thiazole ring and aromatic substituents enable it to bind to active sites or allosteric sites of target proteins, thereby influencing their function. The exact pathways and molecular targets can vary depending on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine hydrochloride: Similar structure with a methoxy group instead of an ethoxy group.
N-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-amine hydrochloride: Contains a chloro group instead of an ethoxy group.
N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrochloride: Features a methyl group instead of an ethoxy group.
Uniqueness
N-(4-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine hydrochloride is unique due to the presence of the ethoxy group, which can influence its physicochemical properties, such as solubility and lipophilicity, as well as its biological activity. The ethoxy group may enhance the compound’s ability to interact with hydrophobic pockets in target proteins, potentially leading to improved efficacy in certain applications.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-4-phenyl-1,3-thiazol-3-ium-2-amine;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS.ClH/c1-2-20-15-10-8-14(9-11-15)18-17-19-16(12-21-17)13-6-4-3-5-7-13;/h3-12H,2H2,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWDNULQNMOPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=[NH+]C(=CS2)C3=CC=CC=C3.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione](/img/structure/B7828127.png)
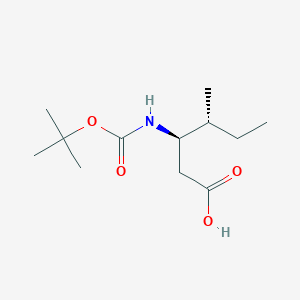
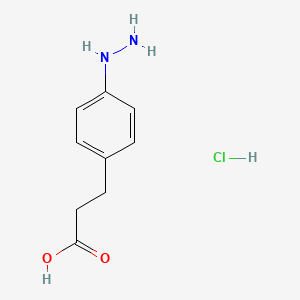
![2-[(2-Fluorophenyl)methanesulfonyl]ethan-1-amine](/img/structure/B7828156.png)
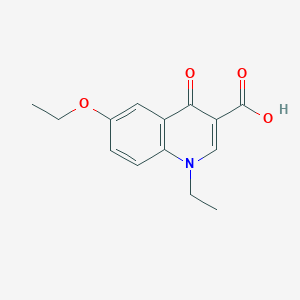
![2-[4-[1-(1,3-dioxoinden-2-ylidene)ethylamino]phenyl]acetonitrile](/img/structure/B7828186.png)
![4-(naphthalen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B7828194.png)
![methyl 3-[[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]thiophene-2-carboxylate](/img/structure/B7828212.png)
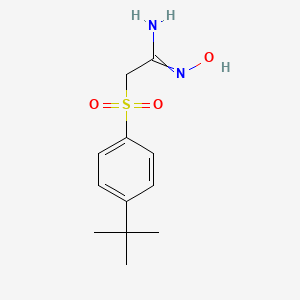
![2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7828229.png)
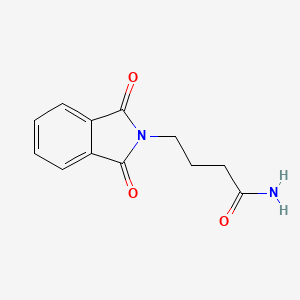
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B7828231.png)
